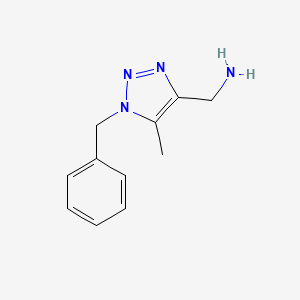

(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine

Description

Properties

IUPAC Name |

(1-benzyl-5-methyltriazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-9-11(7-12)13-14-15(9)8-10-5-3-2-4-6-10/h2-6H,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRUXWGZZRCNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Reaction Conditions and Catalysts

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Benzyl Azide Formation | Benzyl bromide + NaN₃ in DMF or aqueous medium | Performed at room temperature; careful handling of azides required for safety |

| CuAAC Cycloaddition | Benzyl azide + alkyne + Cu(I) catalyst (e.g., CuSO₄ + sodium ascorbate or CuI) in t-BuOH/H₂O or DMF/H₂O | Mild temperatures (RT to 80°C), reaction time 2-4 h; catalyst loading 5-15 mol% |

| Reduction / Amination | Reducing agents like LiAlH₄ or NaBH₄ if needed | Converts intermediates to methanamine derivatives |

The CuAAC reaction is typically carried out in biphasic solvent systems such as t-butanol/water or DMF/water to balance solubility and catalyst activity. Copper(I) iodide (CuI) or copper sulfate with sodium ascorbate are common catalysts that generate Cu(I) in situ.

Industrial and Scale-Up Considerations

For industrial production, continuous flow reactors and automated synthesis platforms are employed to improve yield, reproducibility, and safety. Optimization of solvent polarity, catalyst loading, and temperature is critical to minimize by-products and maximize purity and yield, often exceeding 70% after purification.

Analytical Characterization and Structural Confirmation

NMR spectroscopy is essential to confirm the regiochemistry and substitution pattern:

| NMR Signal | Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| Aromatic protons (benzyl) | 7.2 – 7.4 (multiplet) | Benzyl phenyl ring protons |

| Benzylic CH₂ | 5.1 – 5.3 (singlet) | Methylene linking benzyl group to triazole N1 |

| Triazole C4 proton | 7.5 – 8.0 (singlet) | Proton adjacent to methanamine substituent |

| Methyl group at C5 | 2.3 – 2.6 (singlet) | Methyl substituent on triazole ring |

| Methanamine CH₂ | 3.2 – 3.5 (broad singlet) | Aminomethyl group at C4 position |

¹³C NMR and mass spectrometry further confirm the molecular structure and purity. Solvents like DMSO-d6 or CDCl₃ are preferred to stabilize tautomeric forms and improve spectral resolution.

Comparative Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| CuAAC (Click Chemistry) | Copper-catalyzed azide-alkyne cycloaddition | High regioselectivity, mild conditions, high yield | Requires handling of azides, copper catalyst removal needed |

| Hydrazine Hydrate Condensation | Multi-step condensation with hydrazine and aldehydes | Alternative route for substituted triazoles | Longer reaction times, lower selectivity |

| Continuous Flow Synthesis | Automated, scalable synthesis | High throughput, reproducibility | Requires specialized equipment |

Research Findings and Optimization Strategies

Solvent Effects: Polar aprotic solvents like DMF enhance azide solubility but may increase side reactions. Biphasic aqueous-organic systems balance reactivity and ease of workup.

Catalyst Loading: Optimal copper catalyst loading is between 5-15 mol%. Excess copper can lead to side reactions and complicate purification.

Temperature: Mild heating (60-80°C) accelerates the CuAAC reaction without decomposing sensitive intermediates.

Purification: Column chromatography using ethyl acetate/hexane mixtures or recrystallization from ethanol/water affords high purity products.

Yield Improvement: Controlling reagent stoichiometry and reaction time, along with efficient catalyst systems, can improve yields beyond 70%.

Summary Table: Typical Reaction Parameters for CuAAC Synthesis

| Parameter | Typical Value/Range | Impact on Reaction |

|---|---|---|

| Solvent | t-BuOH/H₂O (1:1), DMF/H₂O | Solubility and catalyst activity |

| Catalyst | CuSO₄ + sodium ascorbate or CuI (5-15 mol%) | Regioselectivity and reaction rate |

| Temperature | 25-80°C | Reaction kinetics |

| Reaction Time | 2-4 hours | Conversion and yield |

| Reagent Ratio | Azide:Alkyne = 1:1 to 1:1.2 | Complete conversion, minimize side products |

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction may produce various amine derivatives.

Scientific Research Applications

Chemical Research Applications

Coordination Chemistry and Catalysis

The compound serves as a ligand in coordination chemistry, particularly in copper-catalyzed reactions. Its ability to stabilize copper ions enhances their catalytic properties, making it valuable in organic synthesis processes such as the azide-alkyne cycloaddition (CuAAC), commonly referred to as the "click" reaction. This reaction is pivotal for creating complex molecular architectures efficiently.

Synthesis of Advanced Materials

In industrial settings, (1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is used in the synthesis of advanced materials and polymers. Its unique chemical properties enable the development of new materials with specific functionalities, which can be tailored for various applications.

Biological Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. Studies have shown that modifications to the triazole ring can enhance activity against various bacterial strains and fungi. The compound has been evaluated for its effectiveness in combating infections caused by resistant strains of bacteria .

Anticancer Potential

The structure of this compound suggests potential anticancer activity. Investigations into related triazoles have demonstrated that structural modifications can significantly increase cytotoxicity against cancer cell lines. The presence of electron-donating groups like methyl has been correlated with enhanced activity against specific tumors .

Mechanism of Action

The mechanism of action of (1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The triazole ring can form stable complexes with metal ions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Electronic Effects

The biological and physicochemical properties of 1,2,3-triazole derivatives are highly dependent on substituents. Key comparisons include:

a) 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine

- Structural Difference : Replaces the C4 methanamine group with a phenyl ring.

b) 1-(4-Methoxybenzyl)-5-(4-methylphenyl)-1H-1,2,3-triazole

- Structural Difference : Incorporates a 4-methoxybenzyl group at N1 and a 4-methylphenyl group at C3.

- Impact : The electron-donating methoxy group enhances solubility but may sterically hinder interactions with flat binding pockets .

c) [1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride

- Structural Difference : Substitutes benzyl with methyl and introduces a trifluoromethyl group at C4.

a) Anticancer Activity

- Target Compound: Derivatives such as 2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-chlorophenyl)-6-methoxypyridine exhibit potent JNK inhibition (IC₅₀ values in the nanomolar range), crucial for apoptosis induction in cancer cells .

- Thiadiazole Analogs: Compound 9b (a thiadiazole-triazole hybrid) shows IC₅₀ = 2.94 µM against HepG2 hepatocellular carcinoma, indicating moderate activity compared to the target compound’s kinase-targeted efficacy .

b) Antimicrobial Potential

Crystallographic and Computational Insights

- Target Compound: Crystal structures reveal a monoclinic system (space group C2/c) with intramolecular C–H···N bonds and π-π interactions (centroid distances: 3.721–3.825 Å) stabilizing the lattice .

- Pyrazole Analogs: Compounds like [1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine adopt non-planar conformations due to steric effects from trifluoromethyl groups, reducing π-stacking efficiency .

Comparative Data Table

Biological Activity

Overview

(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is a member of the triazole family, known for its diverse biological activities and applications in medicinal chemistry. This compound exhibits significant potential in various fields, including pharmacology and biochemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with copper ions (Cu+ and Cu2+). The compound stabilizes these ions, enhancing their catalytic effects in biochemical reactions such as the azide-acetylene cycloaddition pathway. This stabilization is crucial for facilitating specific enzymatic processes and may contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. For instance, structural modifications within the triazole ring can significantly impact antimicrobial potency .

Anticancer Potential

The compound's structure suggests potential anticancer activity. A study on related triazoles demonstrated that modifications at specific positions can enhance cytotoxicity against cancer cell lines. The presence of electron-donating groups, such as methyl groups, has been shown to increase activity against certain tumors .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it may affect the USP1/UAF1 deubiquitinase complex, which is a target for developing new anticancer therapies .

Case Studies

Several studies have reported on the synthesis and evaluation of this compound:

- Synthesis and Characterization : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method that allows for efficient formation of the triazole ring.

- Biological Evaluation : In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, modifications to the benzyl group can significantly alter biological activity .

- Structure-Activity Relationship (SAR) : A systematic SAR analysis revealed that specific functional groups on the triazole ring enhance binding affinity and biological activity. The presence of a methyl group at the 5-position was found to be particularly beneficial for increasing cytotoxic effects against tumor cells .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for (1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine, and how can reaction yields be improved?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the methanamine group. Key steps include:

- Precursor preparation : Benzyl azide and propargylamine derivatives are common starting materials.

- Cycloaddition : Use Cu(I) catalysts (e.g., CuSO₄·NaAsc) under mild conditions (room temperature, aqueous/organic biphasic systems) to ensure regioselectivity for the 1,4-disubstituted triazole .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves yield (>70%) and purity.

For yield optimization, consider varying solvent polarity (DMF vs. THF) and catalyst loading (5–10 mol%) to minimize side reactions .

Q. How can NMR spectroscopy resolve structural ambiguities in characterizing this compound?

¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions:

- Triazole protons : The C4 proton (methanamine-attached) appears as a singlet at δ 7.5–8.0 ppm, distinct from C5-methyl protons (δ 2.3–2.6 ppm) .

- Benzyl group : Aromatic protons split into multiplets (δ 7.2–7.4 ppm), with benzylic CH₂ resonating as a singlet (δ 5.1–5.3 ppm).

Contradictions (e.g., unexpected splitting) may arise from tautomerism or solvent effects. Use deuterated DMSO or CDCl₃ to stabilize the structure and enhance resolution .

Advanced Research Questions

Q. How do hydrogen-bonding networks in the crystal structure influence the compound’s physicochemical properties?

Single-crystal X-ray diffraction reveals:

- Intramolecular interactions : C–H⋯N bonds stabilize the triazole-methanamine conformation, forming an S(6) ring motif .

- Intermolecular packing : N–H⋯N and C–H⋯O bonds create zigzag supramolecular chains (R₂²(8) motifs) along the c-axis, enhancing thermal stability.

These networks impact solubility (polar vs. nonpolar solvents) and melting points (observed >200°C). Use Mercury software to visualize packing and predict crystallization behavior .

Q. What computational methods validate the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level provides:

- HOMO-LUMO analysis : A narrow energy gap (ΔE ≈ 4.5 eV) suggests high reactivity, consistent with electrophilic substitution at the triazole C4 position .

- Molecular Electrostatic Potential (MEP) : Negative potentials localized on triazole nitrogen atoms indicate nucleophilic attack sites, while the benzyl group exhibits neutral regions .

Compare with experimental UV-Vis spectra (λmax ≈ 260 nm) to confirm charge-transfer transitions .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological considerations include:

- Assay standardization : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with positive controls (e.g., ampicillin) .

- Dose-response curves : EC₅₀ values for cytotoxicity (e.g., MTT assays on HEK-293 cells) differentiate selective antimicrobial activity from nonspecific toxicity .

- Docking studies : AutoDock Vina predicts binding to microbial enzymes (e.g., dihydrofolate reductase) versus human targets, clarifying mechanism .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- pH stability : Perform accelerated degradation studies (pH 1–13, 37°C). LC-MS identifies hydrolysis products (e.g., triazole ring opening at pH < 3) .

- Thermal analysis : TGA/DSC reveals decomposition onset at ~220°C. Formulate as lyophilized powders or PEG-based nanoemulsions to enhance shelf life .

Q. How do substituent modifications (e.g., fluorophenyl vs. benzyl groups) alter biological potency?

Comparative SAR studies show:

- Benzyl vs. fluorophenyl : Fluorine substitution increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Methyl vs. morpholinoethyl groups : Bulkier substituents (e.g., morpholinoethyl) improve MAO-B inhibition (IC₅₀ < 50 nM) by filling hydrophobic enzyme pockets .

Synthesize analogs via Suzuki coupling or reductive amination, then assay against target proteins .

Q. What crystallographic software tools are recommended for refining the compound’s structure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.